3-Acetamidopropanal
Overview
Description
3-Acetamidopropanal is a chemical compound with the molecular formula C5H9NO2 . It has an average mass of 115.131 Da and a monoisotopic mass of 115.063332 Da .
Molecular Structure Analysis
The molecular structure of 3-Acetamidopropanal consists of various properties. It has a density of 1.0±0.1 g/cm3, a boiling point of 300.7±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 29.0±0.3 cm3 .
Physical And Chemical Properties Analysis
3-Acetamidopropanal has several physical and chemical properties. It has a flash point of 153.7±23.3 °C and an index of refraction of 1.422 . It also has a molar volume of 114.3±3.0 cm3 .
Scientific Research Applications
Antimicrobial Agents and Antibiotic Adjuvants
3-Acetamidopropanal: derivatives, such as indole-3-acetamido-polyamine conjugates, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown strong growth inhibition of methicillin-resistant Staphylococcus aureus (MRSA) and Cryptococcus neoformans. Some derivatives have also demonstrated the ability to enhance the action of antibiotics like doxycycline against Pseudomonas aeruginosa and erythromycin against Escherichia coli, highlighting their potential as antibiotic adjuvants .
Cytotoxicity and Cell Apoptosis
The cytotoxic properties of polyamine-derived aminoaldehydes, which include 3-Acetamidopropanal , have been studied extensively. These compounds can disrupt lysosomal membranes, triggering apoptosis or necrosis in damaged cells. This mechanism is implicated in the pathogenesis of cerebral ischemia, making 3-Acetamidopropanal a compound of interest in neurodegenerative disease research .
Antiproliferative Therapies
In the field of oncology, the polyamine catabolic pathway, which involves 3-Acetamidopropanal , has been targeted for developing antiproliferative therapies. The compound’s role in polyamine metabolism makes it a candidate for strategies aimed at inhibiting tumor growth and proliferation .
Stress Tolerance in Plants
Research has also explored the role of polyamine catabolism, where 3-Acetamidopropanal is a byproduct, in plant stress tolerance. This includes responses to abiotic stressors such as drought, salinity, and extreme temperatures, providing insights into agricultural applications for enhancing crop resilience .
Protein Modification Analysis
3-Acetamidopropanal: is involved in the formation of acrolein, a reactive aldehyde that causes covalent modifications of proteins. This includes carbonylation, the production of Michael-type adducts, and cross-linking. Understanding these modifications can lead to discoveries in the linkage between aldehyde-induced protein changes and the development of various diseases .
Environmental Pollutant Impact
As a precursor to acrolein, 3-Acetamidopropanal is indirectly associated with environmental pollution. Acrolein is a common environmental pollutant that has been linked to inflammation-related diseases. Studying the effects of 3-Acetamidopropanal can contribute to environmental health research and the development of detoxification strategies .
Analytical Chemistry Techniques
The detection and analysis of 3-Acetamidopropanal and its derivatives are crucial in analytical chemistry. Techniques such as high-performance liquid chromatography, immunochemistry, and mass spectrometry are used to analyze the presence of polyamine-derived aminoaldehydes and the protein modifications they induce .
Drug Discovery and Development
Finally, the chemical properties of 3-Acetamidopropanal make it a valuable compound in drug discovery and development. Its reactivity and the ability to form various derivatives allow for the synthesis of new molecules with potential therapeutic applications, including novel drugs and treatment adjuvants .
Mechanism of Action
Target of Action
The primary target of 3-Acetamidopropanal is the enzyme N1-acetylpolyamine oxidase (PAO) . This enzyme plays a crucial role in the metabolism of polyamines, which are essential for cell growth and proliferation .
Mode of Action
3-Acetamidopropanal is a product of the enzymatic action of N1-acetylpolyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine . The enzyme oxidizes these N1-acetylated polyamines, resulting in the production of 3-Acetamidopropanal .
Biochemical Pathways
The biochemical pathway involving 3-Acetamidopropanal is the polyamine metabolic pathway . In this pathway, N1-acetylspermine and N1-acetylspermidine are oxidized by N1-acetylpolyamine oxidase (PAO) to produce 3-Acetamidopropanal . This process is part of the terminal catabolism of polyamines .
Pharmacokinetics
It is known that 3-acetamidopropanal can be metabolized by an aldehyde dehydrogenase (adh) to form n-acetyl-b-alanine . N-Acetyl-b-alanine can then be converted to b-alanine by the action of a selective hydrolase .
Result of Action
The action of 3-Acetamidopropanal in the polyamine metabolic pathway contributes to the regulation of polyamine levels within the cell . Polyamines are essential for cell growth and proliferation, and their metabolism is tightly regulated . The production of 3-Acetamidopropanal from N1-acetylspermine and N1-acetylspermidine by N1-acetylpolyamine oxidase (PAO) is a key step in this process .
Action Environment
The action of 3-Acetamidopropanal is influenced by the cellular environment, including the presence of the necessary enzymes and substrates for its production and metabolism . Environmental factors such as pH, temperature, and the presence of other metabolites may also influence the action, efficacy, and stability of 3-Acetamidopropanal .
properties
IUPAC Name |
N-(3-oxopropyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-5(8)6-3-2-4-7/h4H,2-3H2,1H3,(H,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJPPNFIEQKVBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90420091 | |
Record name | 3-acetamidopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Acetamidopropanal | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012880 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Acetamidopropanal | |
CAS RN |
73323-68-9 | |
Record name | N-(3-Oxopropyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73323-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Acetamidopropanal | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073323689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-acetamidopropanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90420091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ACETAMIDOPROPANAL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33J3W58CHU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is 3-acetamidopropanal generated in biological systems?
A: 3-Acetamidopropanal is produced during the degradation of polyamines, specifically through the action of polyamine oxidase (PAO) on N1-acetylspermine and N1-acetylspermidine. [, , ] This enzymatic reaction also generates hydrogen peroxide, a reactive oxygen species. []
Q2: What are the potential cytotoxic effects of 3-acetamidopropanal?
A: While not extensively studied, 3-acetamidopropanal, along with other aldehydes like acrolein and 4-aminobutanal, has been suggested to contribute to cellular damage. [] This potential toxicity is explored in the context of neurodegenerative mechanisms and the concept of “aldehyde load.” []
Q3: How does the activity of polyamine oxidase (PAO) relate to 3-acetamidopropanal production and cellular processes?
A: PAO plays a crucial role in polyamine catabolism and directly influences 3-acetamidopropanal levels. [, , ] Research indicates that PAO activity can be modulated by various factors. For example, apple procyanidins, known for their chemopreventive properties, were found to enhance PAO activity in human colon cancer cells, leading to increased 3-acetamidopropanal production. [] Conversely, inhibiting PAO with MDL 72527 reduced 3-acetamidopropanal formation. []
Q4: What is the significance of the differential induction of PAO activity observed in iron-overloaded rat models?
A: Studies using iron dextran in rats showed increased PAO activity and lipid peroxidation in the liver, but not in the heart, despite iron accumulation in both organs. [, ] This suggests tissue-specific regulation and responses of PAO to iron overload. The study highlights the complex relationship between iron metabolism, oxidative stress, and polyamine catabolism. [, ]
Q5: What is the role of N1-acetylated polyamines in the context of PAO activity and 3-acetamidopropanal production?
A: N1-acetylated polyamines, like N1-acetylspermidine and N1-acetylspermine, are the preferred substrates for PAO. [] These acetylated polyamines are generated by the enzyme N1-spermidine/spermine acetyltransferase (N1-SAT), marking them for degradation by PAO. [] This pathway emphasizes the interconnectedness of polyamine metabolism and the generation of 3-acetamidopropanal.
Q6: Can you elaborate on the structural features of the murine polyamine oxidase enzyme?
A: Cloning and sequencing of murine PAO revealed key structural features, including a peroxisomal targeting signal at the C-terminus, crucial for directing the enzyme to the peroxisome. [] Additionally, the presence of a β-α-β FAD-binding motif in the N-terminal region identifies it as a flavoprotein. [] These structural insights provide a foundation for understanding the enzyme's function and its role in 3-acetamidopropanal production.
Q7: How does murine PAO compare to other related enzymes?
A: While sharing similarities with other flavoprotein amine oxidases, murine PAO exhibits distinct characteristics that distinguish it as a unique subfamily member. [] For instance, it differs from plant polyamine oxidases in its substrate specificity and the position of spermine oxidation. [] Furthermore, it's distinct from mammalian spermine oxidase, which acts solely on spermine and not on N1-acetylated polyamines. []
Q8: What are the implications of understanding 3-acetamidopropanal production in different tissues?
A: Research using a murine model revealed varying levels of PAO gene transcription across different tissues and developmental stages. [] This suggests that 3-acetamidopropanal production might be differentially regulated and could have distinct biological roles depending on the tissue and developmental stage.
Q9: What are the potential applications of developing an E. coli expression system for murine PAO?
A: The establishment of an E. coli expression system for producing murine PAO provides a valuable tool for research. [] This system enables the generation of purified enzyme for in-depth characterization studies, investigating its kinetic properties, and exploring its role in various biological contexts.
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